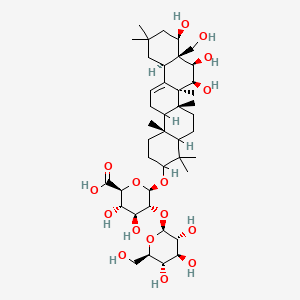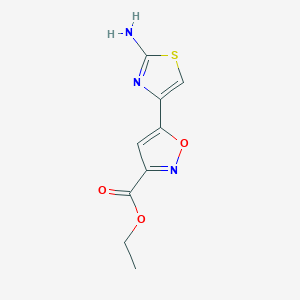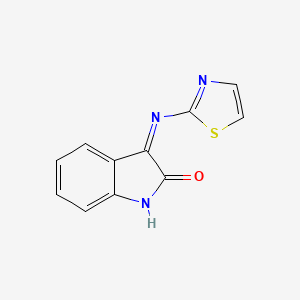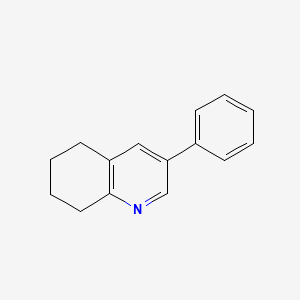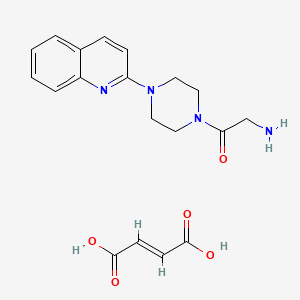methyl}(trimethyl)silane CAS No. 103559-10-0](/img/structure/B14330977.png)
{[(4-Chlorophenyl)sulfanyl](4-methylphenyl)methyl}(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{(4-Chlorophenyl)sulfanylmethyl}(trimethyl)silane is an organosilicon compound that features a unique combination of a chlorophenyl group, a methylphenyl group, and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {(4-Chlorophenyl)sulfanylmethyl}(trimethyl)silane typically involves the reaction of 4-chlorothiophenol with 4-methylbenzyl chloride in the presence of a base, followed by the introduction of a trimethylsilyl group. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Phenyl Derivatives: From reduction reactions.
Functionalized Silanes: From substitution reactions.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, {(4-Chlorophenyl)sulfanylmethyl}(trimethyl)silane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s derivatives have potential applications in medicinal chemistry, particularly in the design of drugs that target specific biological pathways. Its ability to undergo various chemical transformations makes it a versatile tool in drug discovery.
Industry
In the materials science industry, this compound is used in the development of advanced materials, including polymers and coatings. Its organosilicon structure imparts desirable properties such as thermal stability and resistance to oxidation.
Mécanisme D'action
The mechanism by which {(4-Chlorophenyl)sulfanylmethyl}(trimethyl)silane exerts its effects depends on its chemical transformations. For instance, in oxidation reactions, the sulfur atom can form reactive intermediates that interact with other molecules. In medicinal applications, its derivatives may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: An ester used in organic synthesis with similar reactivity in nucleophilic substitution reactions.
Acetylacetone: A diketone that undergoes similar keto-enol tautomerism and nucleophilic substitution reactions.
Diketene: A reactive intermediate used in the synthesis of various organic compounds.
Uniqueness
What sets {(4-Chlorophenyl)sulfanylmethyl}(trimethyl)silane apart is its combination of a chlorophenyl group, a methylphenyl group, and a trimethylsilyl group. This unique structure allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
103559-10-0 |
|---|---|
Formule moléculaire |
C17H21ClSSi |
Poids moléculaire |
321.0 g/mol |
Nom IUPAC |
[(4-chlorophenyl)sulfanyl-(4-methylphenyl)methyl]-trimethylsilane |
InChI |
InChI=1S/C17H21ClSSi/c1-13-5-7-14(8-6-13)17(20(2,3)4)19-16-11-9-15(18)10-12-16/h5-12,17H,1-4H3 |
Clé InChI |
OHUBGRAZSYRIRZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C([Si](C)(C)C)SC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


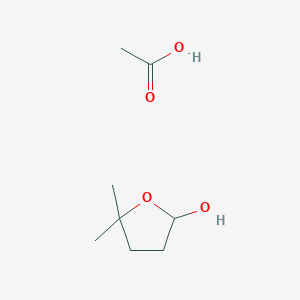
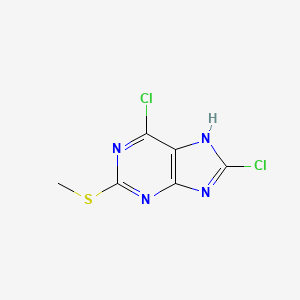
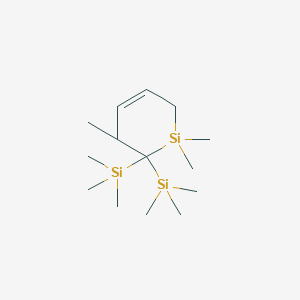

![[1-(Furan-2-yl)but-3-en-1-yl]propanedinitrile](/img/structure/B14330933.png)

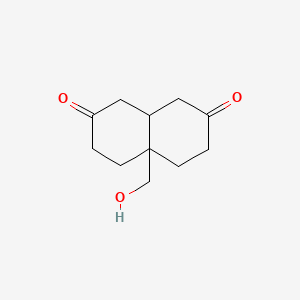

![7-Azadispiro[2.0.2~4~.2~3~]octan-8-one](/img/structure/B14330955.png)
